molecular formula C12H12F3NO4 B12107885 methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate

methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate

Cat. No.: B12107885
M. Wt: 291.22 g/mol
InChI Key: ULHMLACUUBNDDD-UHFFFAOYSA-N
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Description

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is an organic compound with the molecular formula C12H12F3NO4 It is a derivative of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the methyl ester is formed at the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate typically involves the following steps:

    Protection of the Amino Group: The amino group of alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction forms N-Cbz-alanine.

    Formation of the Methyl Ester: The carboxyl group of N-Cbz-alanine is then esterified using methanol and a catalyst such as sulfuric acid to form methyl N-Cbz-alaninate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under basic conditions.

Industrial Production Methods

Industrial production methods for methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to remove the Cbz group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroalanine derivatives, while reduction can produce alanine derivatives.

Scientific Research Applications

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-benzyloxycarbonylglycinate: Similar structure but lacks the trifluoromethyl group.

    Methyl N-benzyloxycarbonylalaninate: Similar structure but without the trifluoromethyl group.

    Methyl N-benzyloxycarbonylvalinate: Similar structure with a different side chain.

Uniqueness

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in medicinal chemistry for designing compounds with improved pharmacokinetic profiles.

Biological Activity

Methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14F3N1O4
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 7600-00-0

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The benzyloxycarbonyl group serves as a protective moiety that can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the benzyloxycarbonyl group may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

2. Enzyme Inhibition

Compounds structurally related to this compound have been studied for their ability to inhibit various enzymes, including proteases and kinases. The trifluoromethyl group is hypothesized to play a crucial role in binding affinity due to its electron-withdrawing properties.

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Antimicrobial Exhibited MIC values comparable to standard antibiotics against Gram-positive bacteria.
Enzyme Inhibition Demonstrated IC50 values indicating potent inhibition of specific kinases involved in cancer pathways.
Cytotoxicity Induced apoptosis in cancer cell lines at micromolar concentrations.

Detailed Research Findings

  • Antimicrobial Studies
    • A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 1.49 to 5.95 µM against Gram-positive bacteria, indicating significant antimicrobial potential .
  • Enzyme Inhibition
    • In vitro assays demonstrated that this compound acts as an inhibitor for certain protein tyrosine phosphatases (PTPs), with calculated IC50 values around 1.37 µM. This selectivity suggests potential therapeutic applications in diseases where PTPs are dysregulated .
  • Cytotoxic Effects
    • The cytotoxicity profile was evaluated using several cancer cell lines (e.g., HL60 and MCF7). The compound induced apoptosis in these cells with an effective concentration leading to cell death observed at micromolar levels .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHMLACUUBNDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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